molecular formula C24H30ClN3 B13460651 bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride

bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride

Cat. No.: B13460651
M. Wt: 396.0 g/mol
InChI Key: SKDUODJAJINBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride typically involves the reaction of 1,6-dimethyl-1H-indole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The indole ring in the compound can participate in substitution reactions, where different substituents can be introduced to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.

Biology: In biological research, bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is studied for its potential effects on cellular processes. It may be used in assays to investigate its interaction with biological targets.

Medicine: The compound has potential therapeutic applications due to its biological activity. It may be explored for its effects on various diseases, including cancer and microbial infections.

Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

  • 1H-Indole-3-ethanamine, N-methyl-
  • Bis(3-methyl-1H-indol-2-yl)
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)ethylamine

Comparison: Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is unique due to the presence of two 1,6-dimethyl-1H-indole moieties. This structural feature may confer distinct biological activities compared to other indole derivatives. The specific arrangement of the indole rings and the ethylamine linker can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C24H30ClN3

Molecular Weight

396.0 g/mol

IUPAC Name

2-(1,6-dimethylindol-3-yl)-N-[2-(1,6-dimethylindol-3-yl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C24H29N3.ClH/c1-17-5-7-21-19(15-26(3)23(21)13-17)9-11-25-12-10-20-16-27(4)24-14-18(2)6-8-22(20)24;/h5-8,13-16,25H,9-12H2,1-4H3;1H

InChI Key

SKDUODJAJINBCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2C)CCNCCC3=CN(C4=C3C=CC(=C4)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.